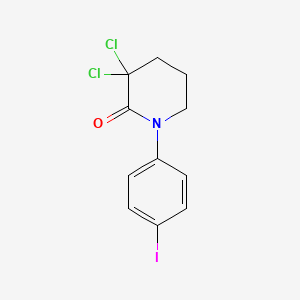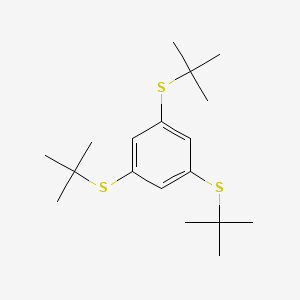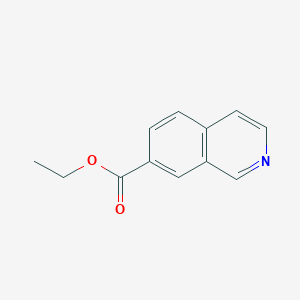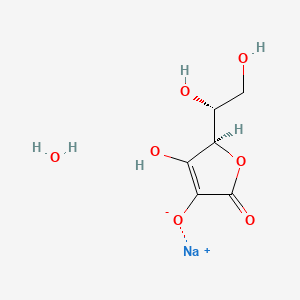
エリソルビン酸ナトリウム一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium erythorbate monohydrate is a chemical compound widely used as a food additive, particularly in processed meats, poultry, and soft drinks. It is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (vitamin C). This compound is known for its antioxidant properties, which help in preserving the color and flavor of food products by preventing oxidation .
科学的研究の応用
Sodium erythorbate monohydrate has diverse applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in studies involving oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential in reducing oxidative damage in biological systems.
Industry: Widely used as a food preservative and antioxidant in the food industry
作用機序
Target of Action
Sodium Erythorbate Monohydrate primarily targets nitrites in processed meats . It plays a crucial role in facilitating a faster cure and retaining the pink coloring of the meat .
Mode of Action
Sodium Erythorbate Monohydrate acts as an antioxidant that converts nitrite to nitric oxide . This conversion process is accelerated by Sodium Erythorbate Monohydrate, thereby enhancing the color of meat products .
Biochemical Pathways
The biochemical pathway affected by Sodium Erythorbate Monohydrate involves the reduction of nitrite to nitric oxide . This process is crucial in the curing of meat, where nitric oxide reacts with myoglobin, a meat pigment, to form nitrosomyoglobin, producing a bright red color . During heat processing and cooking, nitrosomyoglobin is converted to a stable pigment, nitrosohemochrome, which has a pink color .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Sodium Erythorbate Monohydrate are considered to be similar to that of ascorbic acid . The sodium ion of Sodium Erythorbate Monohydrate is expected to enter the sodium pool of the body .
Result of Action
The result of Sodium Erythorbate Monohydrate’s action is the increased rate at which nitrite reduces to nitric oxide, thus facilitating a faster cure and retaining the pink coloring of the meat . It also helps improve flavor stability and prevents the formation of carcinogenic nitrosamines .
Action Environment
Sodium Erythorbate Monohydrate is non-reactive in its dry state . When mixed with water, it becomes an effective antioxidant as it reacts readily with oxygen and other oxidizing agents . Sodium Erythorbate Monohydrate is heat stable as it decomposes only at temperatures between 327.2°F (164°C) and 341.6°F (172°C) .
生化学分析
Biochemical Properties
Sodium erythorbate monohydrate is an antioxidant structurally related to vitamin C . It interacts with various enzymes and proteins, particularly those involved in the reduction of nitrite to nitric oxide . This interaction facilitates a faster cure in processed meats and helps retain their pink coloring . The compound also improves flavor stability and prevents the formation of carcinogenic nitrosamines .
Cellular Effects
The effects of Sodium erythorbate monohydrate on cells are primarily related to its role as an antioxidant and its influence on nitrite reduction . It can impact cell signaling pathways and gene expression, particularly those related to oxidative stress and nitric oxide production . Additionally, it can influence cellular metabolism, especially in the context of processed food products .
Molecular Mechanism
Sodium erythorbate monohydrate exerts its effects at the molecular level through several mechanisms. It binds to biomolecules involved in nitrite reduction, facilitating the conversion of nitrite to nitric oxide . This binding interaction can lead to enzyme activation, changes in gene expression, and alterations in cellular metabolic processes .
Metabolic Pathways
Sodium erythorbate monohydrate is involved in the metabolic pathway of nitrite reduction . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: Sodium erythorbate monohydrate is typically synthesized through the fermentation of D-glucose using Pseudomonas fluorescens bacteria. The process involves the intermediate formation of 2-keto-D-gluconic acid, which is then converted to erythorbic acid. The final step involves neutralizing erythorbic acid with sodium hydroxide to produce sodium erythorbate .
Industrial Production Methods: Industrial production of sodium erythorbate monohydrate follows a similar fermentation process. The key steps include:
- Fermentation of D-glucose to produce 2-keto-D-gluconic acid.
- Conversion of 2-keto-D-gluconic acid to erythorbic acid.
- Neutralization of erythorbic acid with sodium hydroxide to form sodium erythorbate.
- Crystallization and drying to obtain the monohydrate form .
化学反応の分析
Types of Reactions: Sodium erythorbate monohydrate primarily undergoes oxidation-reduction reactions. As an antioxidant, it can be oxidized by scavenging oxygen, thereby inhibiting the oxidation of other compounds .
Common Reagents and Conditions:
Oxidation: Sodium erythorbate can be oxidized in the presence of oxygen or other oxidizing agents.
Reduction: It can reduce nitrites to nitric oxide, which is crucial in the curing process of meats.
Major Products Formed:
Oxidation Products: Dehydroascorbic acid and other oxidized derivatives.
Reduction Products: Nitric oxide, which reacts with myoglobin in meat to form nitrosomyoglobin, giving the meat a pink color.
類似化合物との比較
Sodium ascorbate: Another sodium salt of a stereoisomer of ascorbic acid, used similarly as an antioxidant.
Erythorbic acid: The parent compound of sodium erythorbate, also used as an antioxidant.
Ascorbic acid (vitamin C): A well-known antioxidant with similar properties but different applications
Uniqueness: Sodium erythorbate monohydrate is unique due to its specific use in the food industry for curing meats and preventing the formation of carcinogenic nitrosamines. Its ability to enhance the color and flavor stability of food products sets it apart from other antioxidants .
特性
CAS番号 |
63524-04-9 |
|---|---|
分子式 |
C6H10NaO7 |
分子量 |
217.13 g/mol |
IUPAC名 |
sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate |
InChI |
InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5-;;/m1../s1 |
InChIキー |
WYRHHUCFJGBSPP-DMWQRSMXSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+] |
異性体SMILES |
C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Na] |
正規SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Na] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


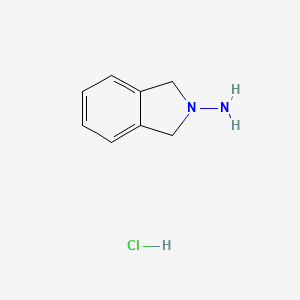
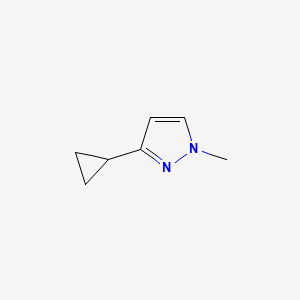
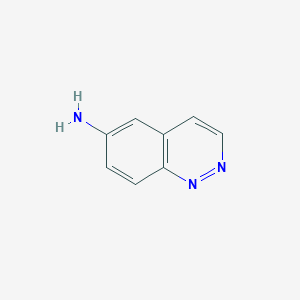
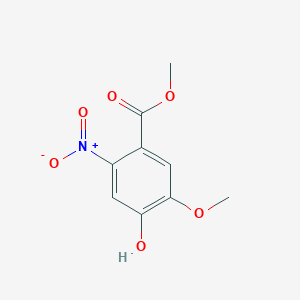

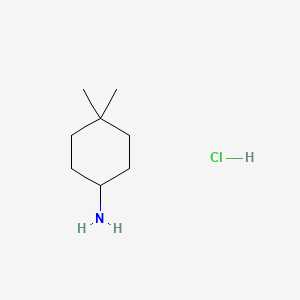
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1592868.png)
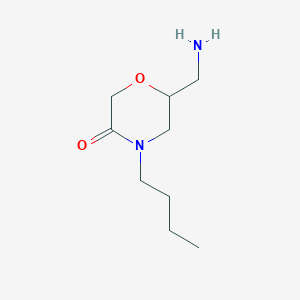
![3-[2-(Trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1592871.png)
